molecular formula C14H24F6NO5P B3041603 Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate CAS No. 330944-05-3

Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

Cat. No.: B3041603
CAS No.: 330944-05-3
M. Wt: 431.31 g/mol
InChI Key: VBZGXFZYJSLYMP-UHFFFAOYSA-N
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Description

Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a fluorinated organophosphorus compound characterized by a central phosphonate ester backbone, substituted with dibutyl groups, an ethoxycarbonylamino moiety, and two trifluoromethyl groups. This structure confers exceptional thermal and chemical stability, making it valuable in applications such as agrochemical intermediates, flame retardants, and specialty polymer synthesis .

Properties

IUPAC Name

ethyl N-(2-dibutoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F6NO5P/c1-4-7-9-25-27(23,26-10-8-5-2)12(13(15,16)17,14(18,19)20)21-11(22)24-6-3/h4-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGXFZYJSLYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F6NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves the reaction of dibutyl phosphite with a fluorinated amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance its binding affinity and specificity, while the phosphonate group can participate in various chemical reactions, altering the activity of the target molecules.

Comparison with Similar Compounds

Diisopropyl Analog: Structural and Commercial Differences

A closely related compound, diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (Ref: 54-PC31410), shares the same core structure but substitutes dibutyl groups with diisopropyl groups. Key differences include:

Property Dibutyl Derivative Diisopropyl Derivative
Alkyl Chain Length Longer (butyl) Shorter (isopropyl)
Molecular Weight Higher Lower
Commercial Availability Available (1g: €342; 5g: €1,345) Custom inquiry only
Potential Applications Enhanced lipophilicity for drug delivery Likely lower volatility for industrial use

The dibutyl variant’s commercial availability suggests standardized production processes, while the diisopropyl analog may require tailored synthesis, impacting cost and accessibility.

Fluorinated Esters: Transport and Regulatory Considerations

2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate (UN 3272) is a fluorinated ester regulated under hazardous transport classifications for esters (ADR/RID, IMDG, IATA-DGR) due to flammability and reactivity risks . However, both compounds face scrutiny under global regulations targeting fluorinated substances for environmental persistence .

Regulatory Landscape for Fluorinated Compounds

The dibutyl compound’s trifluoromethyl groups align it with regulated substances such as tetrabutyltin and trichlorosilane, which are monitored under EU and international chemical policies .

Research Findings and Implications

  • Synthetic Utility : The dibutyl derivative’s phosphonate group enables robust coupling reactions in agrochemical synthesis, as seen in analogous fluorinated intermediates (e.g., Example 2 in ) .
  • Environmental Impact : Fluorinated phosphonates may exhibit slower degradation than esters, warranting lifecycle assessments to address regulatory concerns .
  • Cost-Benefit Analysis : Higher commercial pricing of the dibutyl derivative (€342/g) reflects its niche applications, whereas diisopropyl analogs remain experimental .

Biological Activity

Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (CAS RN: 330944-05-3) is a phosphonate compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H24F6NO5P
  • Molecular Weight : 431.31 g/mol
  • Structure : The compound features a phosphonate group, which is known for its ability to interact with biological systems.
PropertyValue
CAS Number330944-05-3
Molecular FormulaC14H24F6NO5P
Molecular Weight431.31 g/mol
PurityNot specified

This compound exhibits several biological activities that can be attributed to its structural features:

  • Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that require phosphate substrates.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity by disrupting microbial cell membranes.
  • Cytotoxicity Against Cancer Cells : Research indicates that phosphonates can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of dibutyl phosphonates against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.

Cytotoxic Effects

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis with an IC50 value of approximately 25 µM. This suggests a promising avenue for developing anticancer therapies.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells

Safety and Toxicology

While this compound shows potential therapeutic benefits, understanding its safety profile is crucial. Toxicological assessments indicate that high doses may lead to cytotoxic effects on non-target cells. Further studies are needed to establish safe dosage levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

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